

physical and chemical properties of Encorafenib-13C,d3

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Compound of Interest

Compound Name: Encorafenib-13C,d3

Cat. No.: B12413253

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Encorafenib-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Encorafenib-13C,d3**, a stable isotope-labeled internal standard for the potent BRAF inhibitor, Encorafenib. This document details its role in quantitative analysis, outlines relevant experimental protocols, and illustrates its context within the broader landscape of cancer research, specifically targeting the BRAF/MEK/ERK signaling pathway.

Core Physical and Chemical Properties

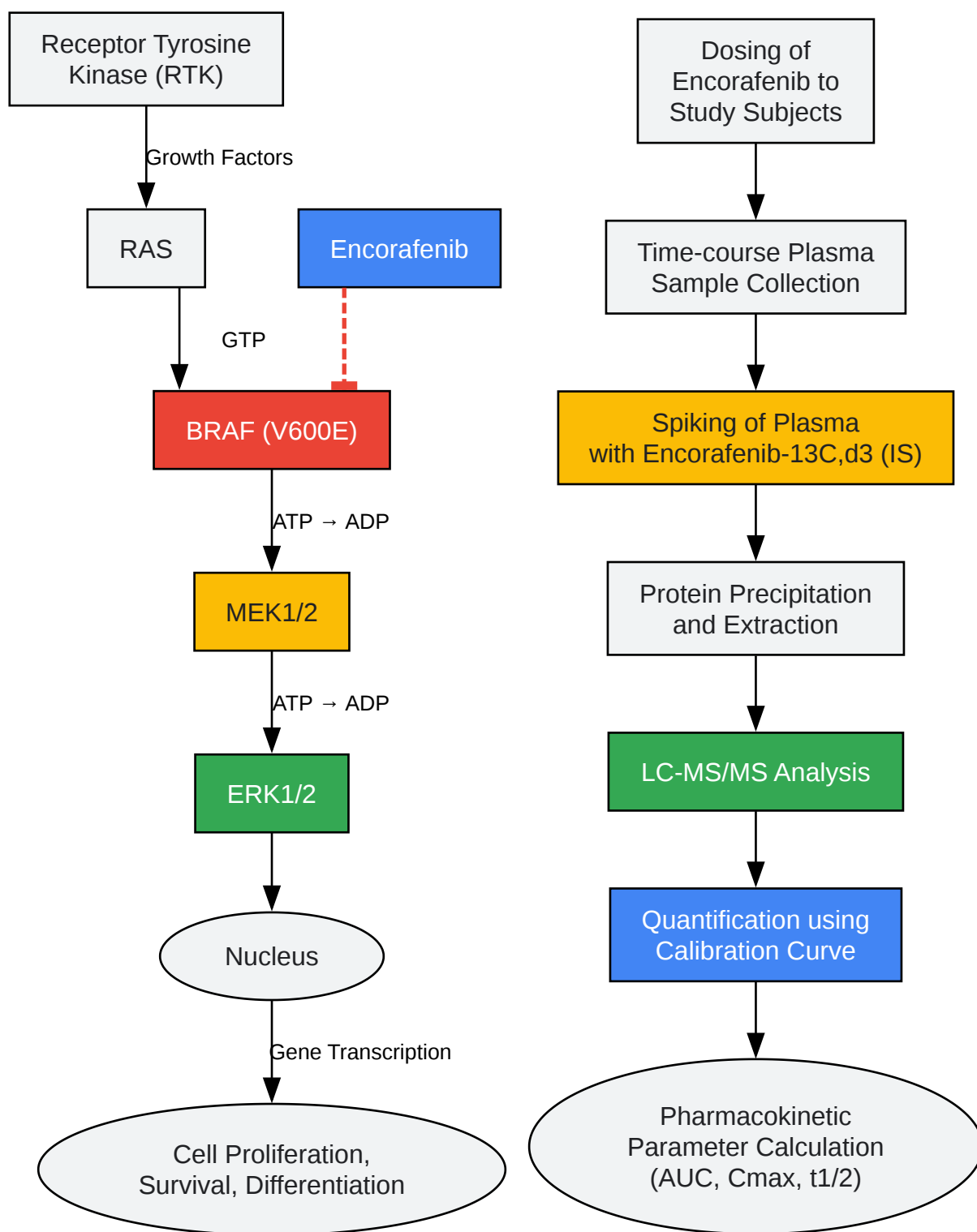
Encorafenib-13C,d3 is a synthetic, isotopically labeled version of Encorafenib, designed for use as an internal standard in mass spectrometry-based quantification assays.^{[1][2]} The incorporation of one carbon-13 atom and three deuterium atoms results in a known mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Table 1: Physical and Chemical Properties of **Encorafenib-13C,d3**

Property	Value	Source
Chemical Name	methyl (S)-1-((4-(3-(5-chloro-2-fluoro-3-((methyl)sulfonamido- ¹³ C-1,1,1-d ₃)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate	N/A
Molecular Formula	C ₂₁ ¹³ CH ₂₄ D ₃ ClFN ₇ O ₄ S	[3]
Molecular Weight	544.02 g/mol	[3]
Appearance	Typically exists as a solid at room temperature. Off-white to yellow solid.	[4]
Purity	≥98%	N/A
Isotopic Enrichment	Minimum: 99% ¹³ C, 98% ² H	N/A
Solubility	Soluble in DMSO.	N/A
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	N/A

Mechanism of Action of Encorafenib

Encorafenib is a highly potent and selective small-molecule inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[5] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[5] In a significant portion of melanomas and other cancers, a specific mutation in the BRAF gene, V600E, leads to constitutive activation of the BRAF kinase and uncontrolled downstream signaling, driving tumor growth.[5][6][7][8] Encorafenib targets this mutated BRAF V600E, as well as wild-type BRAF and CRAF, thereby inhibiting the aberrant signaling cascade.[8]



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